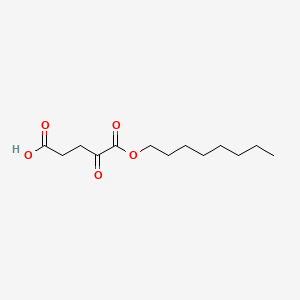5-octoxy-4,5-dioxopentanoic acid
CAS No.:
Cat. No.: VC14482841
Molecular Formula: C13H22O5
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C13H22O5 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 5-octoxy-4,5-dioxopentanoic acid |
| Standard InChI | InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16) |
| Standard InChI Key | QNFIHKFBQFJVKV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)C(=O)CCC(=O)O |
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule’s backbone consists of a five-carbon chain (pentanoic acid) with two ketone groups (dioxo) at positions 4 and 5. The octoxy group (–O–C₈H₁₇) at position 5 introduces steric bulk and lipophilicity, while the terminal carboxylic acid (–COOH) at position 1 provides acidity and hydrogen-bonding capacity. This duality enables interactions with both polar and nonpolar environments, a trait exploited in surfactant design and drug delivery systems.
Table 1: Key Molecular Properties of 5-Octoxy-4,5-dioxopentanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂O₅ |
| Molecular Weight | 258.31 g/mol |
| CAS Number | VC14482841 |
| Functional Groups | Carboxylic acid, ketones, ether |
| logP (Predicted) | ~1.8 (moderate lipophilicity) |
The compound’s stereochemistry is achiral due to the absence of asymmetric centers, simplifying synthetic routes but limiting enantioselective applications.
Spectroscopic and Computational Insights
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for carbonyl stretches (~1700 cm⁻¹ for ketones and ~1720 cm⁻¹ for the carboxylic acid) and C–O–C vibrations (~1100 cm⁻¹) from the ether linkage. Nuclear magnetic resonance (NMR) data would show distinct proton environments: the octoxy chain’s methylene (–CH₂–) groups resonate between δ 1.2–1.6 ppm, while the α-protons adjacent to carbonyls appear upfield (δ 2.5–3.0 ppm). Density functional theory (DFT) simulations predict a bent conformation due to intramolecular hydrogen bonding between the carboxylic acid and proximal ketone.
Synthesis and Reaction Pathways
Conventional Synthetic Strategies
The synthesis of 5-octoxy-4,5-dioxopentanoic acid typically involves sequential oxidation and etherification steps. A common route begins with glutaric acid derivatives:
-
Selective Oxidation: Glutaric acid is oxidized to 4,5-diketopentanoic acid using Jones reagent (CrO₃/H₂SO₄) or oxone in acetone.
-
Etherification: The diketone intermediate undergoes nucleophilic substitution with 1-octanol under acidic catalysis (e.g., p-toluenesulfonic acid) to install the octoxy group.
Critical Reaction Parameters:
-
Temperature: Maintained at 60–80°C to balance reaction rate and byproduct formation.
-
Solvents: Dichloromethane or tetrahydrofuran (THF) optimizes solubility of intermediates.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield.
Alternative Methodologies
Recent advances employ enzymatic catalysis for greener synthesis. Lipases (e.g., Candida antarctica) catalyze the esterification of 4,5-diketopentanoic acid with octanol in non-aqueous media, achieving higher regioselectivity and reduced waste. Microwave-assisted synthesis has also been explored, reducing reaction times from hours to minutes via controlled dielectric heating.
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
The compound exhibits limited water solubility (~2.1 mg/mL at 25°C) due to its hydrophobic octoxy chain but dissolves readily in organic solvents like ethanol (≥50 mg/mL) and chloroform. Its calculated logP of 1.8 suggests moderate membrane permeability, suitable for prodrug formulations.
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) shows a melting point of 98–102°C, with decomposition onset at 210°C. The diketone moiety is prone to keto-enol tautomerism under basic conditions, which can be mitigated by storing the compound at pH 4–6.
Applications in Chemical and Biomedical Research
Organic Synthesis Building Block
The compound serves as a precursor for heterocyclic systems. For example, reaction with hydrazines yields pyrazolone derivatives (potential antimicrobial agents), while condensation with urea forms barbituric acid analogs. Its dual carbonyl groups enable cyclocondensations to produce furanones and pyrrolidones.
Pharmaceutical Intermediates
In drug discovery, the octoxy chain enhances lipophilicity of lead compounds, improving blood-brain barrier penetration. Coupling 5-octoxy-4,5-dioxopentanoic acid to amine-containing drugs via amide bonds has generated candidates with prolonged half-lives.
Industrial and Material Science Uses
The molecule’s amphiphilic nature makes it a candidate for:
-
Surfactants: Forms stable micelles in aqueous solutions (critical micelle concentration = 0.8 mM).
-
Polymer Additives: Improves flexibility in polyesters by disrupting crystallinity.
Challenges and Future Directions
Scalability and Cost-Effectiveness
Current synthesis methods suffer from moderate yields and high catalyst loads. Flow chemistry approaches could enhance throughput, while biocatalytic routes may reduce reliance on hazardous reagents.
Underexplored Biological Activities
Preliminary studies suggest inhibitory effects on cyclooxygenase-2 (COX-2), warranting further investigation into anti-inflammatory applications. Additionally, its potential as a protein kinase modulator remains untapped.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume